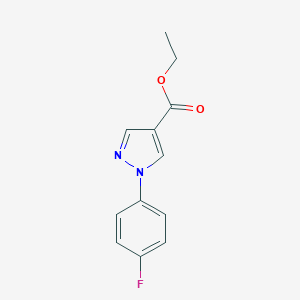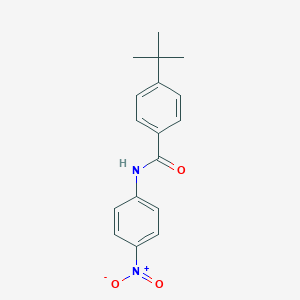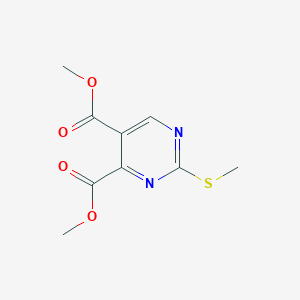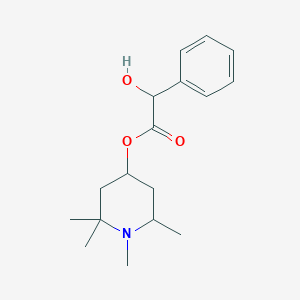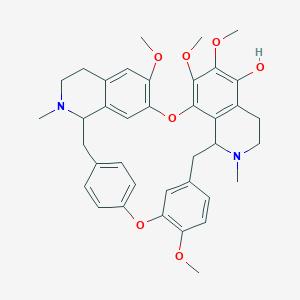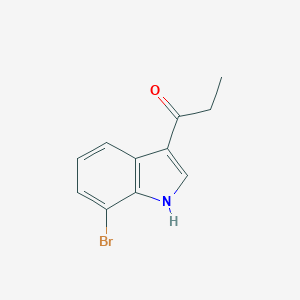
1-Propanone, 1-(7-broMo-1H-indol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 1-(7-broMo-1H-indol-3-yl)- is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-Propanone, 1-(7-broMo-1H-indol-3-yl)- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-bromoindole, which can be obtained through the bromination of indole.
Formation of the Propanone Group: The 7-bromoindole is then reacted with a suitable reagent to introduce the propanone group at the 1st position. This can be achieved through a Friedel-Crafts acylation reaction using propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 1-Propanone, 1-(7-broMo-1H-indol-3-yl)-.
Chemical Reactions Analysis
1-Propanone, 1-(7-broMo-1H-indol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the propanone group to an alcohol.
Substitution: The bromine atom at the 7th position can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various condensation products.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex indole derivatives with potential biological activities.
Biology: It has been investigated for its potential as an antiviral, anticancer, and antimicrobial agent due to the biological activities associated with indole derivatives.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-(7-broMo-1H-indol-3-yl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Pathways: It can influence signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-Propanone, 1-(7-broMo-1H-indol-3-yl)- can be compared with other indole derivatives to highlight its uniqueness:
Similar Compounds: Other indole derivatives include 1-(3-indolyl)propan-1-one, 7-bromoindole, and 1-(7-bromo-1H-indol-3-yl)ethanone.
Properties
CAS No. |
179473-61-1 |
|---|---|
Molecular Formula |
C11H10BrNO |
Molecular Weight |
252.11 g/mol |
IUPAC Name |
1-(7-bromo-1H-indol-3-yl)propan-1-one |
InChI |
InChI=1S/C11H10BrNO/c1-2-10(14)8-6-13-11-7(8)4-3-5-9(11)12/h3-6,13H,2H2,1H3 |
InChI Key |
GNZMIEMXIBKHGZ-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CNC2=C1C=CC=C2Br |
Canonical SMILES |
CCC(=O)C1=CNC2=C1C=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


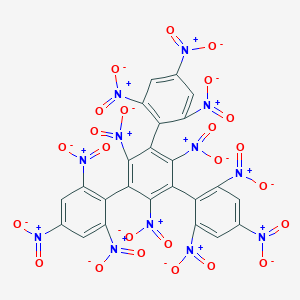
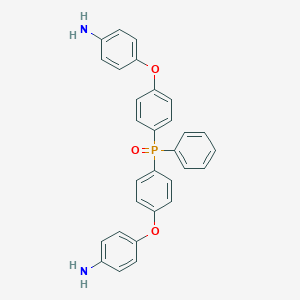
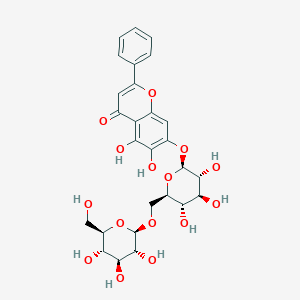
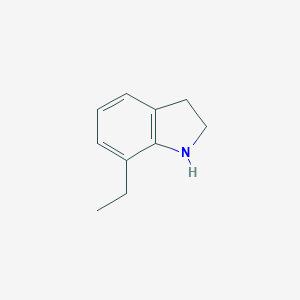
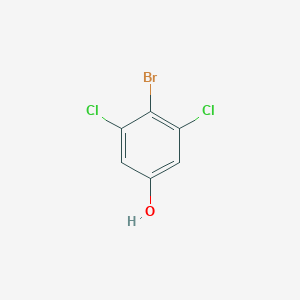
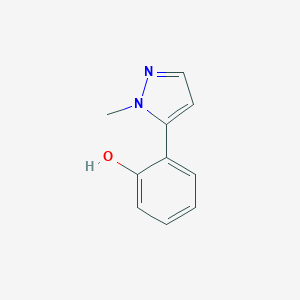
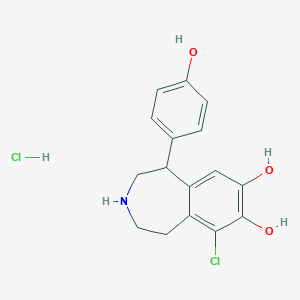
![diethyl-[(5E)-5-(6,8,9,10-tetrahydrochromeno[4,3-b]chromen-11-ylmethylidene)-7,8-dihydro-6H-xanthen-3-ylidene]azanium;perchlorate](/img/structure/B174012.png)
